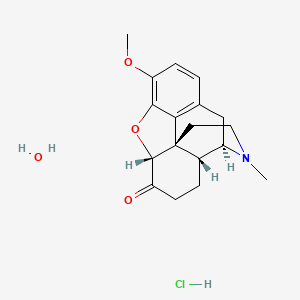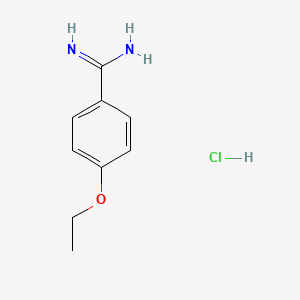![molecular formula C14H12ClFO B3371041 1-[4-(Chloromethyl)phenoxymethyl]-4-fluorobenzene CAS No. 613240-41-8](/img/structure/B3371041.png)
1-[4-(Chloromethyl)phenoxymethyl]-4-fluorobenzene
Overview
Description
“1-[4-(Chloromethyl)phenoxymethyl]-4-fluorobenzene” is a chemical compound with the CAS Number: 613240-41-8 . It has a molecular weight of 250.7 . The IUPAC name for this compound is 1-(chloromethyl)-4-[(4-fluorobenzyl)oxy]benzene .
Molecular Structure Analysis
The molecular structure of “1-[4-(Chloromethyl)phenoxymethyl]-4-fluorobenzene” can be represented by the InChI code: 1S/C14H12ClFO/c15-9-11-3-7-14(8-4-11)17-10-12-1-5-13(16)6-2-12/h1-8H,9-10H2 . This indicates the presence of 14 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 oxygen atom in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[4-(Chloromethyl)phenoxymethyl]-4-fluorobenzene” include a molecular weight of 250.7 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, density, etc., are not available in the sources I found.Scientific Research Applications
Spectroscopy and Molecular Structure Analysis
The infrared (i.r.) and Raman spectra of 1-(chloromethyl)-4-fluorobenzene, also known as 4-fluorobenzyl chloride, have been investigated in the liquid state. This research provides insights into the molecular structure, suggesting Cₛ symmetry with indications of probable C₁ symmetry based on depolarization data (W. Seth-Paul & H. Shino, 1975).
Synthetic Chemistry
1-(Chloromethyl)-4-fluorobenzene has been utilized in the synthesis of complex organic molecules. For example, it played a crucial role in the creation of 3-bromo-9-(4-fluorobenzyl)-9H-carbazole, a compound with a planar carbazole ring system, highlighting its utility in constructing intricate molecular architectures (Cheng-feng Wang, 2009).
Chemical Synthesis and Industrial Applications
(Chloromethyl)bis(4-fluorophenyl)methylsilane, an intermediate in the synthesis of the fungicide flusilazole, illustrates the industrial relevance of 1-[4-(Chloromethyl)phenoxymethyl]-4-fluorobenzene. This compound's synthesis via a Grignard reaction showcases a method to reduce production costs while improving intermediate purity, demonstrating its importance in the chemical industry (Guo Xiang-li, 2013).
Safety And Hazards
properties
IUPAC Name |
1-(chloromethyl)-4-[(4-fluorophenyl)methoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFO/c15-9-11-3-7-14(8-4-11)17-10-12-1-5-13(16)6-2-12/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBDTYKIMZPAJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)CCl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Chloromethyl)phenoxymethyl]-4-fluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one oxime](/img/structure/B3371007.png)




![Benzene, 1-methyl-2-[(2-nitrophenyl)sulfonyl]-](/img/structure/B3371040.png)
